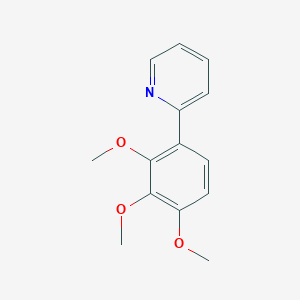

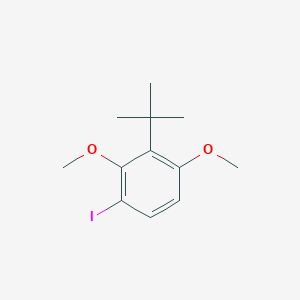

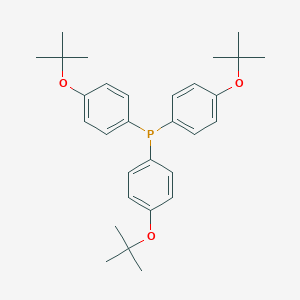

Tris(p-tert-butoxyphenyl)phosphine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

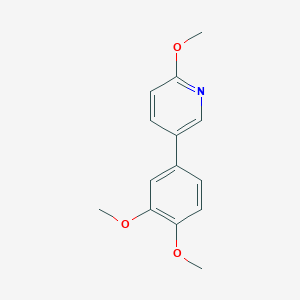

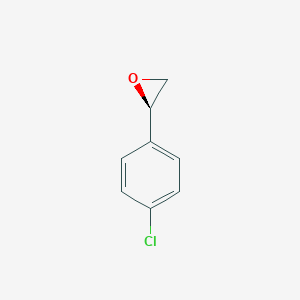

Tris(p-tert-butoxyphenyl)phosphine, commonly known as tBu3P, is a phosphine ligand that is widely used in various chemical reactions. It is a colorless solid that is soluble in organic solvents like toluene, dichloromethane, and hexane. tBu3P has been extensively studied for its unique chemical and physical properties, which make it an essential component in many chemical reactions.

Aplicaciones Científicas De Investigación

Phosphine Compounds in Synthesis and Catalysis

Phosphine compounds are pivotal in synthesis and catalysis due to their ability to act as ligands, forming complexes with various metals. These complexes are widely used in catalytic reactions, including hydrogenation, carbon-carbon bond formation, and more. The versatility of phosphine ligands stems from their electronic and steric properties, which can be finely tuned to optimize the activity and selectivity of metal catalysts (Chi & Chou, 2010; Li et al., 2007).

Phosphine Ligands in Organic Synthesis

The structural and electronic flexibility of phosphine ligands makes them invaluable in organic synthesis. They facilitate a range of transformations, including coupling reactions and the synthesis of complex molecules. Their ability to stabilize different metal centers opens the door to numerous catalytic processes essential for constructing organic frameworks (Dutartre et al., 2016).

Environmental Applications

Phosphine compounds also find applications in environmental science, particularly in the study of phosphorus cycles and the detection of phosphine in various matrices. Their role in environmental chemistry highlights the broader impacts of phosphine beyond synthesis and catalysis, including implications for atmospheric chemistry and biogeochemical cycles (Glindemann et al., 2005).

Bioorthogonal Chemistry

Phosphine compounds play a critical role in bioorthogonal chemistry, where they are used for labeling and tracking molecules within biological systems without interfering with natural processes. This application is particularly important in the development of diagnostic and therapeutic tools, showcasing the versatility of phosphine compounds in bridging chemistry and biology (Heiss et al., 2021).

Material Science and Luminescence

In material science, phosphine ligands contribute to the development of luminescent materials. Their ability to form complexes with metals that exhibit photophysical properties is utilized in creating sensors, light-emitting diodes (LEDs), and other photonic devices. This underscores the importance of phosphine compounds in the advancement of materials with novel optical properties (Szukalski et al., 2021).

Propiedades

IUPAC Name |

tris[4-[(2-methylpropan-2-yl)oxy]phenyl]phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39O3P/c1-28(2,3)31-22-10-16-25(17-11-22)34(26-18-12-23(13-19-26)32-29(4,5)6)27-20-14-24(15-21-27)33-30(7,8)9/h10-21H,1-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNAOCDIZFIEQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC(C)(C)C)C3=CC=C(C=C3)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39O3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.